molecular formula C7H15F2NO2 B2651224 (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine CAS No. 1597636-42-4

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine

Cat. No.: B2651224
CAS No.: 1597636-42-4
M. Wt: 183.199
InChI Key: BDGHXCLVDGUKEM-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine is a tertiary amine featuring two distinct substituents: a 2,2-difluoroethyl group and a 2,2-dimethoxyethyl group attached to a methylamine core. This structural combination confers unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic intermediates. The difluoroethyl group enhances electronegativity and metabolic stability, while the dimethoxyethyl group improves solubility and serves as a protective moiety during synthesis .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2,2-dimethoxy-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2NO2/c1-10(4-6(8)9)5-7(11-2)12-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGHXCLVDGUKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2,2-difluoroethanol with 2,2-dimethoxyethylamine in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl and dimethoxyethyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Bis(2,2-dimethoxyethyl)methylamine
  • Structure : Two 2,2-dimethoxyethyl groups attached to methylamine.
  • Key Differences : Lacks the difluoroethyl group, resulting in lower electronegativity and altered solubility.
  • Applications : Used as a precursor for heterocyclic compounds due to its dual ether-protected groups .
(2-Fluoro-2,2-dinitroethyl)methylamine
  • Structure : Contains a fluoro and dinitro group on the ethyl chain.
  • Applications : Primarily studied for energetic materials rather than medicinal use .
[2-(Diphenylphosphanyl)phenyl]methyl(2,2-dimethoxyethyl)methylamine
  • Structure : Incorporates a bulky diphenylphosphanyl group.
  • Applications : Explored in artificial metalloenzymes for redox reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Polarity (LogP) Key Features
(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine ~181.2 (estimated) Not reported ~0.5 (estimated) High electronegativity, moderate solubility
Bis(2,2-dimethoxyethyl)methylamine 207.3 >200 -0.8 High solubility in polar solvents
(2-Fluoro-2,2-dinitroethyl)methylamine 167.1 32 (0.1 mm Hg) 1.2 Explosive, thermally unstable
(Methylamino)acetaldehyde dimethyl acetal 119.16 139–140 -0.3 Common protecting group in synthesis

Data derived from .

Biological Activity

(2,2-Difluoroethyl)(2,2-dimethoxyethyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₃F₂N
  • Molecular Weight : 189.21 g/mol
  • Structure : Contains difluoroethyl and dimethoxyethyl groups attached to a methylamine backbone.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in different therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on specific cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.

The proposed mechanism of action involves interaction with cellular targets such as enzymes or receptors. The compound may inhibit key biological pathways leading to:

  • Disruption of cell proliferation in cancer cells.
  • Modulation of inflammatory responses through cytokine regulation.

Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Source: BenchChem Research

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of the compound on A549 and HeLa cells. The findings are detailed in Table 2.

Cell LineIC₅₀ (µM)Selectivity Index
A549154.0
HeLa601.0

Source: PMC Article

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

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